5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-9(5-8(13-14)12(15)16)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJMBCFMADCRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the construction of the pyrazole ring system followed by functionalization at key positions, especially the carboxylic acid group at C-3 and the benzodioxole substitution at C-5.
A common approach is:
Cyclization of hydrazine derivatives with appropriate α,β-unsaturated carbonyl compounds or chalcones bearing the benzodioxole moiety to form the pyrazole core.
Methylation at the N-1 position to yield the 1-methyl substitution.
Introduction or preservation of the carboxylic acid group at C-3 , often through ester intermediates followed by hydrolysis.
Specific Reaction Conditions
Cyclization Reaction: Hydrazine derivatives react with chalcone-like precursors under reflux conditions in solvents such as ethanol or methanol. The reaction temperature is typically maintained between 70–80°C to optimize yield and selectivity.
Catalysts: Transition metal catalysts such as palladium or copper complexes may be employed to facilitate cyclization and improve regioselectivity.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or toluene are used depending on the specific step to enhance solubility and reaction kinetics.
Purification: Column chromatography using silica gel with mixtures of ethyl acetate and hexane (commonly 3:7 ratio) is utilized to purify the final compound and intermediates.
Esterification and Hydrolysis
In some synthetic routes, the carboxylic acid functionality is introduced via ester intermediates. For example, methyl 3,4-(methylenedioxy)phenylacetate is prepared by esterification of the corresponding acid, which then undergoes further transformations to incorporate the pyrazole ring.
Subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid group at C-3 of the pyrazole ring.
Industrial Production Methods
Industrial synthesis of this compound follows similar multi-step synthetic routes but optimized for scale, efficiency, and cost-effectiveness.
Key features include:
Use of automated reactors and continuous flow systems to enhance reaction control, reproducibility, and yield.
Optimization of solvent and catalyst selection to minimize environmental impact and reduce production costs.
Process intensification techniques such as microwave-assisted synthesis or high-throughput screening for reaction parameters.
Stringent purification protocols to ensure product purity above 95%, suitable for pharmaceutical or research applications.
Analytical and Research Findings on Preparation
Research studies have elucidated several important parameters influencing the synthesis:
| Parameter | Details | Reference |
|---|---|---|
| Reaction temperature | 70–80°C for cyclization to optimize yield and regioselectivity | |
| Solvent choice | Ethanol, methanol, DMF, toluene depending on step | |
| Catalysts | Palladium or copper catalysts improve yield and selectivity | |
| Purification method | Silica gel column chromatography with ethyl acetate/hexane (3:7) | |
| Esterification intermediate | Methyl 3,4-(methylenedioxy)phenylacetate as precursor | |
| Hydrolysis conditions | Acidic or basic hydrolysis to convert ester to carboxylic acid | |
| Industrial synthesis features | Automated reactors, continuous flow, solvent and catalyst optimization |
Summary Table of Preparation Methods
| Step | Description | Typical Conditions | Outcome/Yield |
|---|---|---|---|
| 1. Preparation of ester precursor | Esterification of 3,4-(methylenedioxy)phenylacetic acid to methyl ester | Acid catalysis, reflux in methanol | High yield (>85%) |
| 2. Cyclization to pyrazole | Reaction of hydrazine derivative with ester or chalcone precursor | Reflux in ethanol or methanol, 70–80°C, Pd or Cu catalyst | Moderate to high yield (60–80%) |
| 3. N-1 Methylation | Methylation of pyrazole nitrogen | Methyl iodide or dimethyl sulfate, base | High yield (>90%) |
| 4. Hydrolysis | Conversion of ester to carboxylic acid | Acidic or basic hydrolysis, reflux | Quantitative |
| 5. Purification | Column chromatography | Silica gel, ethyl acetate/hexane (3:7) | Purity >95% |
Notes on Research and Optimization
Electronic Effects: The benzodioxole moiety influences the electronic environment of the pyrazole ring, affecting cyclization rates and regioselectivity.
Steric Effects: Methyl substitution at N-1 reduces steric hindrance, facilitating cleaner reactions.
Yield Optimization: Precise control of stoichiometry and temperature is critical to maximize yield and minimize side reactions.
Scale-Up Considerations: Continuous flow reactors allow better heat and mass transfer, improving reproducibility on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzodioxole ketones or aldehydes.
Reduction: Formation of benzodioxole alcohols.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, which may lead to the development of new drugs. Some key areas of focus include:
- Anticancer Activity: Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The benzodioxole moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
- Anti-inflammatory Properties: Research suggests that compounds containing pyrazole and benzodioxole rings may modulate inflammatory pathways, offering potential for treating inflammatory diseases .
- Neuroprotective Effects: Investigations into neurodegenerative diseases have shown that similar compounds can protect neuronal cells from oxidative stress, indicating a potential application in neuroprotection .
Biological Research
In addition to its medicinal applications, this compound serves as a valuable tool in biological research:
- Molecular Probes: The compound can be utilized as a molecular probe to study specific biochemical pathways or cellular processes. Its ability to bind selectively to certain enzymes or receptors allows researchers to elucidate mechanisms of action in various biological systems .
- Drug Development: The unique structure of this compound makes it a candidate for lead optimization in drug discovery programs aimed at developing new therapeutic agents with improved efficacy and selectivity .
Materials Science
The structural characteristics of this compound also lend themselves to applications in materials science:
- Organic Electronics: Research indicates that compounds with similar structures can exhibit interesting electronic properties. This compound could potentially be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices due to its electronic characteristics .
- Polymer Chemistry: The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials, making it suitable for various industrial applications .
Industrial Applications
The synthesis of this compound can lead to several industrial applications:
- Chemical Synthesis: As an intermediate in organic synthesis, this compound can be employed to create more complex molecules used in pharmaceuticals or agrochemicals .
- Catalysis: Its unique structure may also allow it to function as a catalyst or catalyst precursor in various chemical reactions, facilitating more efficient synthetic routes in industrial settings .
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound 1 : 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- CAS : 108128-39-8
- Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Key Differences :
- Replaces benzodioxol with a furan ring (2-furyl group).
- Reduced molecular weight and aromaticity compared to benzodioxol.
- Furan’s lower electron density may decrease stability in oxidative environments.
Compound 2 : 5-(2-Chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- CAS : 1897886-32-6
- Formula : C₁₂H₁₁ClN₂O₃
- Molecular Weight : 266.69 g/mol
- Key Differences :
- Substituted with a chloro-methoxyphenyl group.
- Chlorine increases hydrophobicity, while methoxy enhances electron-donating effects.
- Higher molecular weight compared to the benzodioxol derivative.
Compound 3 : 1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid
Functional Group Modifications
Compound 4 : 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- CAS : 117860-55-6
- Formula : C₇H₈N₂O₄
- Molecular Weight : 184.15 g/mol
- Key Differences :
- Methoxycarbonyl group replaces benzodioxol.
- Ester functionality may reduce acidity compared to carboxylic acid derivatives.
Compound 5 : 5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid
Physicochemical and Structural Analysis
*Estimated based on benzodioxol’s electron-withdrawing effects.
†Predicted using analogous structures.
Crystallographic and Intermolecular Interactions
- Hydrogen-bonding patterns in crystals are influenced by substituents. For example: Benzodioxol derivatives form robust O–H···O and C–H···π interactions . Amino groups (Compound 3) facilitate N–H···O bonds, enhancing crystal packing .
Biological Activity
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C11H10N2O4
- Molecular Weight: 234.21 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of 2H-benzodioxole derivatives with pyrazole precursors under controlled conditions. The presence of the benzodioxole moiety is significant for imparting unique pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Properties:
- Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
2. Anticancer Activity:
- Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis .
3. Antimicrobial Effects:
- In vitro tests have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in inflammatory processes.
- Receptor Modulation: It may interact with specific receptors that regulate cell proliferation and apoptosis, thereby influencing cancer cell survival.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. The results indicated a reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In vitro assays using human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was due to the induction of apoptosis via caspase activation .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Synthetic Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Methyl hydrazine, 80°C, 12 h | 65–78 | |
| 2 | Pd(PPh3)4, K2CO3, DMF/H2O, 100°C | 70–85 | |
| 3 | LiOH, THF/H2O, rt | 90–95 |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Target compound | 12.3 | Fungal enzyme X | |
| 3-(Difluoromethyl)-1-methyl analogue | 8.7 | Fungal enzyme X |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
